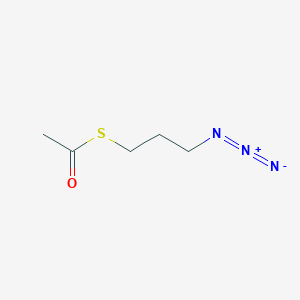

S-(3-azidopropyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“S-(3-azidopropyl) ethanethioate” is a chemical compound with the molecular formula C5H9N3OS . It has a molecular weight of 159.21 g/mol . The IUPAC name for this compound is S-(3-azidopropyl) ethanethioate .

Molecular Structure Analysis

The molecular structure of “S-(3-azidopropyl) ethanethioate” includes a carbon chain with an azide group (N3) and a thioacetate group (SCC=O) . The InChI representation of the molecule is InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 .

Physical And Chemical Properties Analysis

“S-(3-azidopropyl) ethanethioate” has several computed properties . It has a molecular weight of 159.21 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 56.7 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds . The compound has a complexity of 153 and a covalently-bonded unit count of 1 .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Drug Development

- S-(3-azidopropyl) ethanethioate can be involved in the synthesis of peptidotriazoles via copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, a key reaction in the Click Chemistry toolkit. This methodology has been applied to solid-phase peptide synthesis, enabling the incorporation of triazole units into peptides, potentially for drug development or biomolecular studies (Tornøe, Christensen, & Meldal, 2002).

Radioprotection and DNA Repair

- Related compounds, such as WR-1065 (derived from S-2-(3-aminopropylamino)ethylphosphorothioic acid), have been investigated for their radioprotective properties, including the ability to modulate enzyme activities involved in DNA repair and cell cycle progression. This research could be relevant for improving radiation therapy outcomes or protecting against radiation exposure (Grdina, Constantinou, Shigematsu, & Murley, 1994).

Material Science and Coordination Chemistry

- The azido group in S-(3-azidopropyl) ethanethioate analogs plays a crucial role in the synthesis of novel coordination compounds, like azido-bridged Co2+ compounds. These materials are of interest for their magnetic properties, which can have applications in data storage or quantum computing (Li, Wang, Liu, Xu, Zhao, Wang, & Gao, 2008).

Organic Synthesis and Catalysis

- The azide group is also central in Cu-catalyzed S-transfer reactions, where it facilitates the transformation of amines into sulfides. This reaction is important for synthesizing thioethers, which are valuable in pharmaceutical chemistry and materials science due to their unique chemical properties (Li, Pu, & Jiang, 2014).

Antiviral Research

- Thioether-phospholipid conjugates, similar in structure to S-(3-azidopropyl) ethanethioate, have shown potential as anti-HIV agents by interfering with viral replication processes. Understanding the metabolism and action mechanism of these conjugates can contribute to the development of novel antiviral drugs (Kucera, Goff, Iyer, Morris-Natschke, Ishaq, Wyrick, Fleming, & Kucera, 2001).

Eigenschaften

IUPAC Name |

S-(3-azidopropyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSOFTIGNARKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(3-azidopropyl) ethanethioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)

![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)

![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)

![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)